

# Biological Activities of 2,4,5-Trimethylaniline Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **2,4,5-T trimethylaniline**

Cat. No.: **B089559**

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of **2,4,5-trimethylaniline**. While research on the parent compound has primarily focused on its toxicological profile, this document explores the broader pharmacological potential of its derivatives by examining analogous chemical structures. This guide summarizes key biological activities, presents quantitative data from relevant studies, details common experimental protocols, and visualizes pertinent workflows and signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of substituted aniline derivatives.

## Introduction to 2,4,5-T trimethylaniline

**2,4,5-T trimethylaniline** (CAS No. 137-17-7), also known as pseudocumidine, is an aromatic amine that has historically been used as an intermediate in the synthesis of dyes. Structurally, it is a substituted aniline with three methyl groups on the benzene ring.

Chemical Structure:

While the primary focus of research on **2,4,5-trimethylaniline** itself has been on its carcinogenicity and mutagenicity, the broader class of aniline derivatives, particularly Schiff

bases, hydrazones, and various heterocyclic compounds, has been extensively investigated for a wide range of biological activities. This guide will first summarize the known biological effects of the parent compound and then delve into the potential activities of its derivatives based on studies of structurally related molecules.

## Known Biological Activities of 2,4,5-Trimethylaniline

The biological activity of **2,4,5-trimethylaniline** has been predominantly characterized by its carcinogenic and mutagenic properties.

### Carcinogenicity

Studies have provided evidence for the carcinogenicity of **2,4,5-trimethylaniline** in animal models. Dietary administration of **2,4,5-trimethylaniline** has been shown to induce hepatocellular carcinomas in female mice and liver carcinomas and lung adenomas in rats[1]. The International Agency for Research on Cancer (IARC) has classified **2,4,5-trimethylaniline** as having limited evidence for carcinogenicity in experimental animals[1].

### Mutagenicity

**2,4,5-Trimethylaniline** has been found to be mutagenic in *Salmonella typhimurium* with metabolic activation[1]. This genotoxic potential is a significant consideration in its toxicological profile.

## Potential Biological Activities of 2,4,5-Trimethylaniline Derivatives

While specific studies on a wide range of **2,4,5-trimethylaniline** derivatives are limited, the biological activities of analogous compounds derived from other substituted anilines provide a strong indication of their potential. The primary classes of derivatives with demonstrated pharmacological activities include Schiff bases, metal complexes, and various heterocyclic compounds.

### Antimicrobial and Antifungal Activity

Schiff bases derived from aromatic amines are well-documented for their antimicrobial and antifungal properties. The imine or azomethine group (-C=N-) is a key pharmacophore

responsible for this activity. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial and antifungal effects compared to the ligands alone.

Quantitative Data for Analogous Compounds:

Compound Type	Test Organism	Activity Metric	Value	Reference
Schiff Base of 2,4-dichloro-6-(p-tolylimino-methyl)-phenol	Human breast carcinoma cells	IC50	10-30 µg/ml	[2]
Schiff Base of sulfonamides and vanillin	Staphylococcus aureus	MIC	Varies	[3]
Schiff Base of sulfonamides and vanillin	Escherichia coli	MIC	Varies	[3]
Schiff Base of sulfonamides and vanillin	Candida albicans	MIC	Varies	[3]
Metal Complexes of a Schiff base ligand bearing pyridine moiety	Various bacteria and fungi	MIC	Varies	[4]

## Anticancer Activity

Numerous Schiff bases and their metal complexes derived from substituted anilines have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Quantitative Data for Analogous Compounds:

Compound Type	Cell Line	Activity Metric	Value (μM)	Reference
Pyridinyl Zn(II) and Ni(II) Metal Complexes	A549, SMMC-7721, MDA-MB-231, SW480	Inhibition Rate	Varies	<a href="#">[5]</a>
Carbon Dot Based Schiff Bases	Glioma GL261 cells	IC50	17.9 μg/mL	<a href="#">[6]</a>
Carbon Dot Based Schiff Bases	U251 cells	IC50	14.9 μg/mL	<a href="#">[6]</a>
Schiff bases of disalicylic acid methylene-based derivatives	S. aureus	MIC	28-33 nM	<a href="#">[7]</a>
Schiff bases of disalicylic acid methylene-based derivatives	E. coli	MIC	Varies	<a href="#">[7]</a>

## Anti-inflammatory Activity

Schiff base derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a common assay for evaluating this activity.

Quantitative Data for Analogous Compounds:

Compound Type	Assay	Activity	Reference
Schiff bases derived from cinnamaldehyde with tryptophan or histidine	Egg albumin induced inflammation	Significant reduction in paw edema	[8][9]
Schiff's Base Indole Derivatives	Carrageenan-induced paw edema	Substantial reductions in paw edema and cytokine levels	[10]

## Enzyme Inhibition

Certain Schiff bases and their derivatives have been shown to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating a range of diseases.

Quantitative Data for Analogous Compounds:

Compound Type	Enzyme	Activity Metric	Value (nM)	Reference
Symmetrical Schiff bases and their amine derivatives	Carbonic Anhydrase I (hCA I)	Ki	159.43 ± 30.03 to 563.73 ± 115.30	[11][12]
Symmetrical Schiff bases and their amine derivatives	Carbonic Anhydrase II (hCA II)	Ki	104.88 ± 18.44 to 524.32 ± 95.03	[11][12]
Symmetrical Schiff bases and their amine derivatives	Acetylcholinesterase (AChE)	Ki	3.95 ± 0.74 to 30.83 ± 6.81	[11][12]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aniline derivatives.

## Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

- Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
- Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the wells.
- Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
- Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

## Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
- MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

## Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This *in vivo* assay is used to screen for acute anti-inflammatory activity.

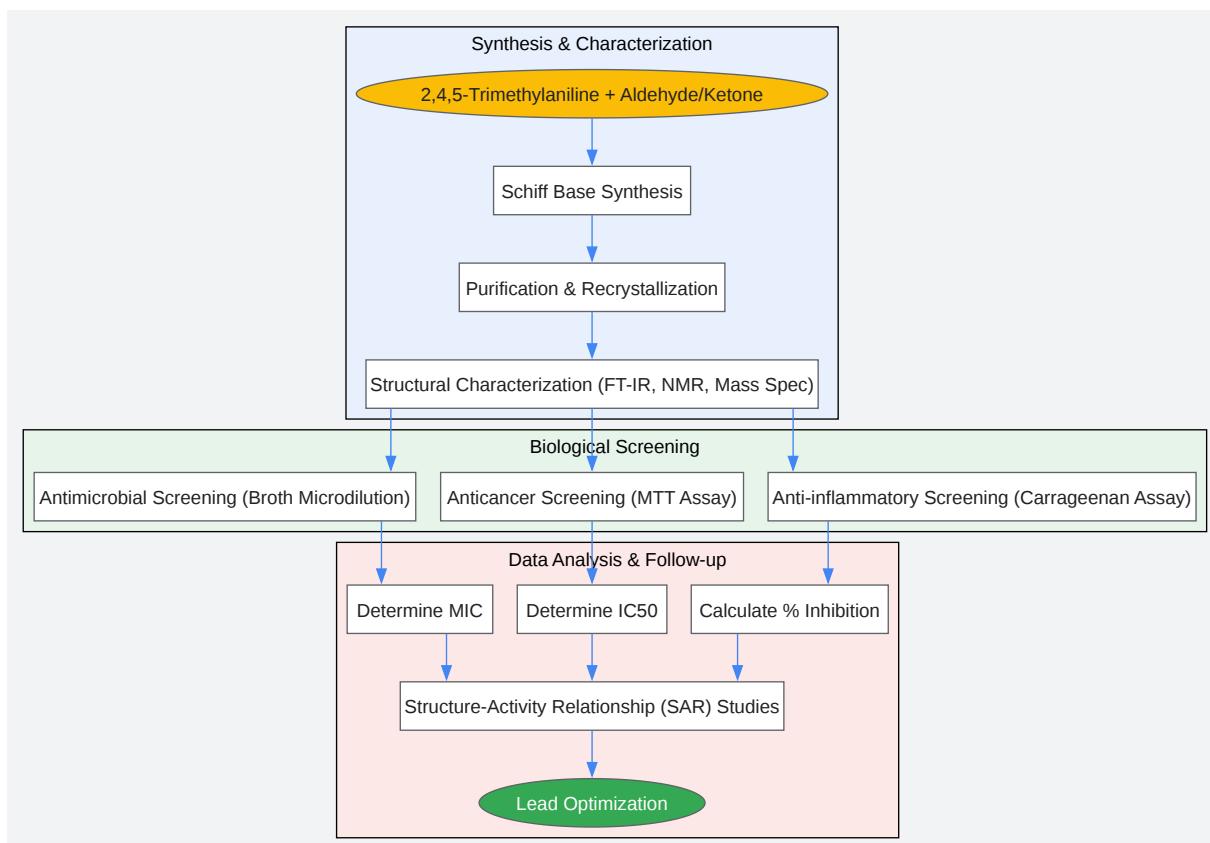
Protocol:

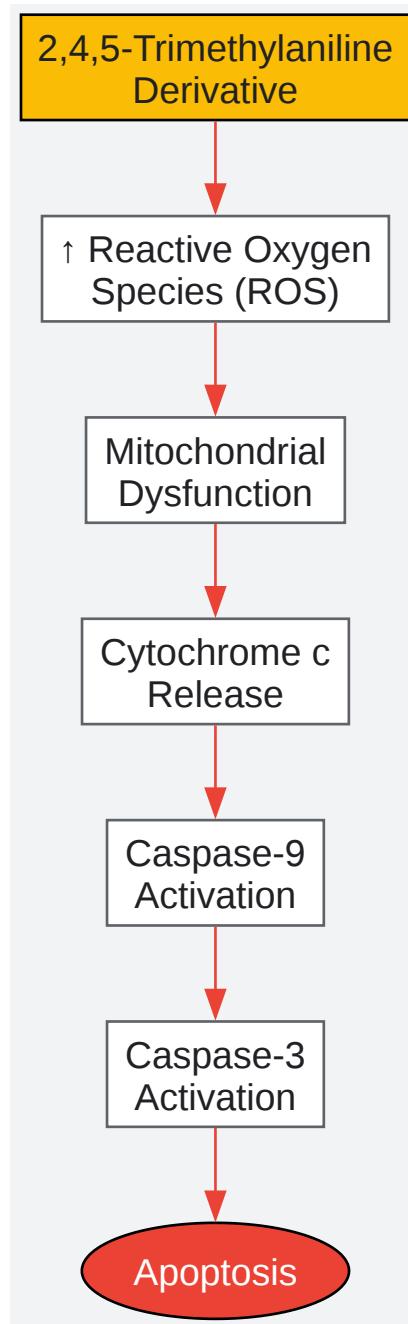
- Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
- Compound Administration: Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., oral or intraperitoneal).
- Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

- Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

## Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening Schiff base derivatives and a hypothetical signaling pathway that could be targeted by anticancer derivatives.



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